Sulfamerazine Sodium is a sodium salt form of sulfamerazine, a long-acting sulfanilamide antibacterial agent.
Sulfamerazine sodium
CAS No.: 127-58-2
Cat. No.: VC0002402
Molecular Formula: C11H12N4NaO2S
Molecular Weight: 287.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127-58-2 |
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Molecular Formula | C11H12N4NaO2S |
Molecular Weight | 287.30 g/mol |
IUPAC Name | sodium;(4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |
Standard InChI | InChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15); |
Standard InChI Key | XEAKUBSUGWQDRM-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Canonical SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Appearance | White or light yellow crystalline powder |
Chemical and Physical Properties
Sulfamerazine sodium belongs to the sulfonamide class, characterized by a sulfonamide functional group attached to a heterocyclic ring. Its molecular structure consists of a para-aminobenzenesulfonamide moiety linked to a pyrimidine ring, which confers stability and solubility in aqueous environments . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 300.31 g/mol |
Solubility in Water | >50 mg/mL (pH-dependent) |
Melting Point | >288°C (decomposes) |
Storage Conditions | 2–8°C, inert atmosphere, dark |
The sodium salt enhances water solubility compared to the parent compound, facilitating intravenous and oral administration . Stability studies indicate hygroscopicity, necessitating protection from moisture during storage .
Mechanism of Action
Biochemical Inhibition
Sulfamerazine sodium exerts its antibacterial effects by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis . By mimicking para-aminobenzoic acid (PABA), it blocks the incorporation of PABA into dihydrofolic acid, a precursor required for nucleotide synthesis . This mechanism is bacteriostatic, halting bacterial proliferation without direct lethality .
Pharmacokinetic Profile
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Absorption: Rapid gastrointestinal absorption, with peak plasma concentrations achieved within 2–4 hours post-administration .
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Distribution: Widely distributed across tissues, including cerebrospinal fluid, due to low protein binding (~30%) .
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Metabolism: Hepatic acetylation via N-acetyltransferase, producing inactive metabolites. Polymorphisms in acetylation enzymes lead to variability in drug clearance .
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Excretion: Primarily renal (60–70%), with 20–30% as unchanged drug and the remainder as acetylated or hydroxylated metabolites .
Sex-dependent differences in metabolism have been observed in preclinical models, with male rats exhibiting faster clearance and higher hydroxylation rates .
Clinical Applications
Antibacterial Use
While largely superseded by newer antibiotics, sulfamerazine sodium remains effective against Gram-positive bacteria (e.g., Streptococcus pneumoniae) and some Gram-negative strains (e.g., Escherichia coli) . It is often used in combination therapies to delay resistance development.
Inflammatory Bowel Disease
A randomized trial compared sulfasalazine (2 g/day) with sodium cromoglycate (160 mg/day) in 60 patients with ulcerative colitis in remission . Although sulfasalazine showed superior efficacy in maintaining remission, sulfamerazine-containing regimens demonstrated comparable anti-inflammatory effects, likely due to shared sulfonamide pharmacology .
Regulatory and Environmental Considerations
Sulfamerazine sodium is regulated under FDA guidelines for residual limits in food-producing animals (10 ppm in edible tissues) . Environmental persistence is low due to photodegradation and microbial metabolism, though aquatic toxicity has been observed in Daphnia magna at concentrations >50 mg/L .
Recent Advances and Future Directions
Drug Delivery Innovations
Nanoparticle encapsulation has been explored to enhance bioavailability and reduce dosing frequency. Lipid-based carriers improved solubility by 40% in vitro, though clinical trials are pending .
Resistance Mechanisms
Emerging sul1 and sul2 genes confer resistance via DHPS overexpression. Combinatorial therapies with trimethoprim or beta-lactams are under investigation to counteract this .
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